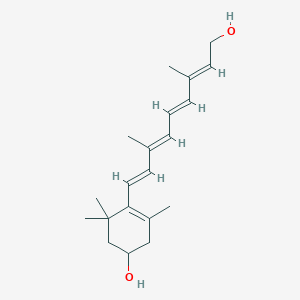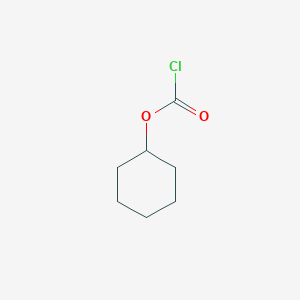
5-Cloro-2-nitro-4-(trifluorometil)anilina
Descripción general
Descripción
5-Chloro-2-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4ClF3N2O2. It is a member of the aromatic amine family and is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to the benzene ring. This compound is typically found as a colorless to pale yellow crystalline solid and is soluble in common organic solvents such as methanol, acetone, and dimethylformamide .
Aplicaciones Científicas De Investigación
5-Chloro-2-nitro-4-(trifluoromethyl)aniline has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of organic pigments, fluorescent brighteners, and dyes.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is the respiratory system . This compound is considered hazardous and can cause irritation to the respiratory system when inhaled .
Mode of Action
It is known that the compound can cause irritation to the respiratory system, suggesting that it may interact with cells or receptors in the respiratory tract .
Pharmacokinetics
It is known that the compound is harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and respiratory irritation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline can be achieved through a multi-step process. One common method involves the following steps :
Nitration: Starting with 3-nitro-2-trifluoromethylphenol, it undergoes nitration to form 3-nitro-2-trifluoromethylphenylamine.
Chlorination: The intermediate is then subjected to chlorination using chlorine gas in the presence of sodium hydroxide to yield 5-Chloro-2-nitro-4-(trifluoromethyl)aniline.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or dimethyl sulfoxide (DMSO), and base such as sodium hydroxide.
Major Products Formed
Reduction: 5-Chloro-2-amino-4-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the chloro group.
4-(Trifluoromethyl)aniline: Lacks both the nitro and chloro groups.
3-Chloro-6-nitro-4-(trifluoromethyl)aniline: Similar structure with different positioning of the chloro and nitro groups.
Uniqueness
5-Chloro-2-nitro-4-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of chloro, nitro, and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications .
Propiedades
IUPAC Name |
5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMCWLIPRMIPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378729 | |
| Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35375-74-7 | |
| Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)







